

Enniatin B: A Comprehensive Technical Guide to its Antibacterial and Antifungal Spectrum

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enniatin B*

Cat. No.: *B191169*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enniatin B, a cyclic hexadepsipeptide mycotoxin produced by various *Fusarium* species, has garnered significant interest for its broad-spectrum biological activities. This technical guide provides an in-depth analysis of the antibacterial and antifungal properties of **Enniatin B**. It summarizes quantitative data on its inhibitory activity, details the experimental protocols for assessing its efficacy, and visualizes its mechanism of action and relevant experimental workflows. The primary mechanism underlying its antimicrobial effects is its ionophoric nature, leading to the disruption of cell membrane integrity and vital cellular processes.^{[1][2][3][4]} This document aims to serve as a comprehensive resource for researchers and professionals involved in the exploration and development of novel antimicrobial agents.

Antibacterial Activity of Enniatin B

Enniatin B has demonstrated a notable range of antibacterial activity, primarily against Gram-positive bacteria.^[5] Its efficacy is attributed to its ability to form pores in the bacterial cell membrane, disrupting the transmembrane ion balance and leading to cell death.^[5] While generally less active against Gram-negative bacteria, some studies have reported inhibitory effects.^{[1][6]}

Quantitative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of **Enniatin B** against various bacterial species as reported in the literature. These values provide a quantitative measure of its potency.

Bacterial Species	Strain	MIC (µM)	Reference
Clostridium perfringens	ATCC 13124	12.5	[5]
Staphylococcus aureus	ATCC 29213	>100	[5]
Bacillus subtilis	ATCC 6633	>100	[5]
Escherichia coli	CECT 4782	-	[1]
Enterococcus faecium	CECT 410	-	[1]
Salmonella enterica	CECT 554	-	[1]
Shigella dysenteriae	CECT 584	-	[1]
Listeria monocytogenes	CECT 935	-	[1]
Yersinia enterocolitica	CECT 4054	-	[1]
Pseudomonas aeruginosa	CECT 4628	-	[1]
Mycobacterium phlei	-	-	[1]
Mycobacterium paratuberculosis	-	-	[1]

Note: A dash (-) indicates that the source mentions activity but does not provide a specific MIC value.

Antifungal Activity of Enniatin B

Enniatin B also exhibits a considerable spectrum of antifungal activity.[\[1\]](#)[\[3\]](#) Its mechanism of action in fungi is similar to that in bacteria, involving the disruption of membrane potential and

integrity through its ionophoric properties.[1]

Quantitative Antifungal Spectrum

The table below presents the MIC values of **Enniatin B** against various fungal species.

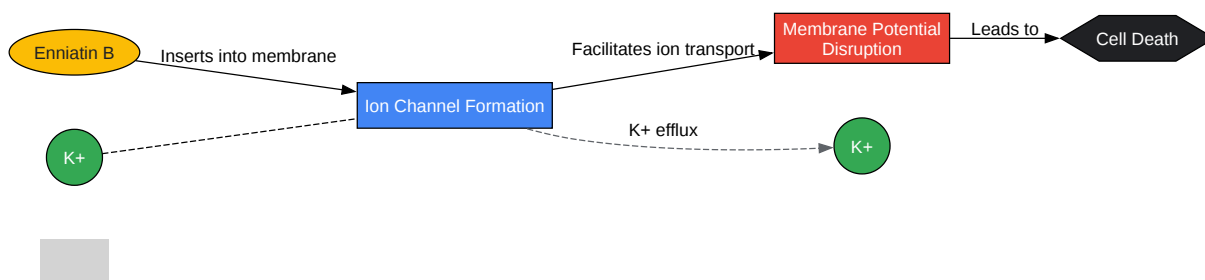
Fungal Species	Strain	MIC (μM)	Reference
Candida albicans	ATCC 90028	100	[5]
Fusarium graminearum	-	>100	[5]
Beauveria bassiana	CECT 20499, 20191, 20412	-	[1]
Trichoderma harzianum	T22	-	[1]

Note: A dash (-) indicates that the source mentions activity but does not provide a specific MIC value.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for **Enniatin B**'s antimicrobial activity is its function as an ionophore.[1][2][3] Its lipophilic nature allows it to insert into the lipid bilayer of cell membranes, where it can form channels or act as a mobile carrier for cations, particularly potassium ions (K+).[1][2] This leads to an uncontrolled efflux of essential ions from the cytoplasm, disrupting the electrochemical gradient across the membrane. The collapse of the membrane potential ultimately leads to the inhibition of cellular processes and cell death.[5]

In addition to its direct membrane-damaging effects, **Enniatin B** has been shown to interfere with specific fungal signaling pathways. In the pathogenic yeast *Candida albicans*, **Enniatin B** inhibits biofilm formation by suppressing the morphological transition from yeast to hyphal form.[7][8] This is achieved, in part, by decreasing the expression of the hypha-specific gene HWP1.[8]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Enniatin B** as an ionophore.

Experimental Protocols

The assessment of the antibacterial and antifungal activity of **Enniatin B** typically involves the determination of the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar dilution methods.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

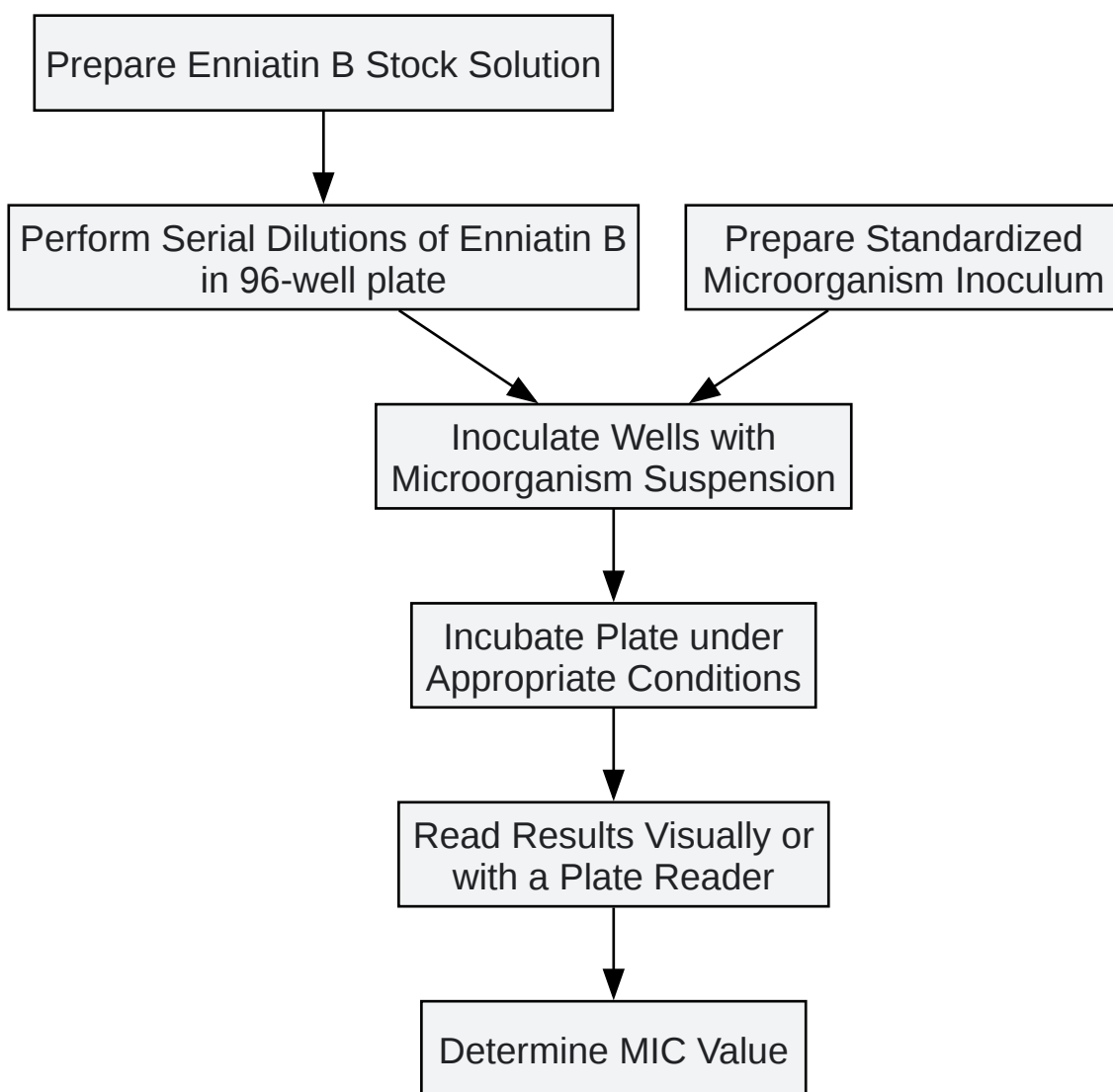
Materials:

- **Enniatin B** stock solution (e.g., in DMSO or ethanol)
- Sterile 96-well microtiter plates
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

- Microorganism suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)
- Positive control (microorganism in broth without **Enniatin B**)
- Negative control (broth only)
- Solvent control (microorganism in broth with the highest concentration of the solvent used to dissolve **Enniatin B**)

Procedure:

- Serial Dilution: Prepare serial two-fold dilutions of the **Enniatin B** stock solution in the broth medium directly in the wells of the 96-well plate.
- Inoculation: Add a standardized inoculum of the test microorganism to each well containing the **Enniatin B** dilutions, as well as to the positive and solvent control wells. The final volume in each well should be uniform (e.g., 200 μ L).
- Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 35°C for 24-48 hours for yeasts).
- Reading Results: The MIC is determined as the lowest concentration of **Enniatin B** at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.



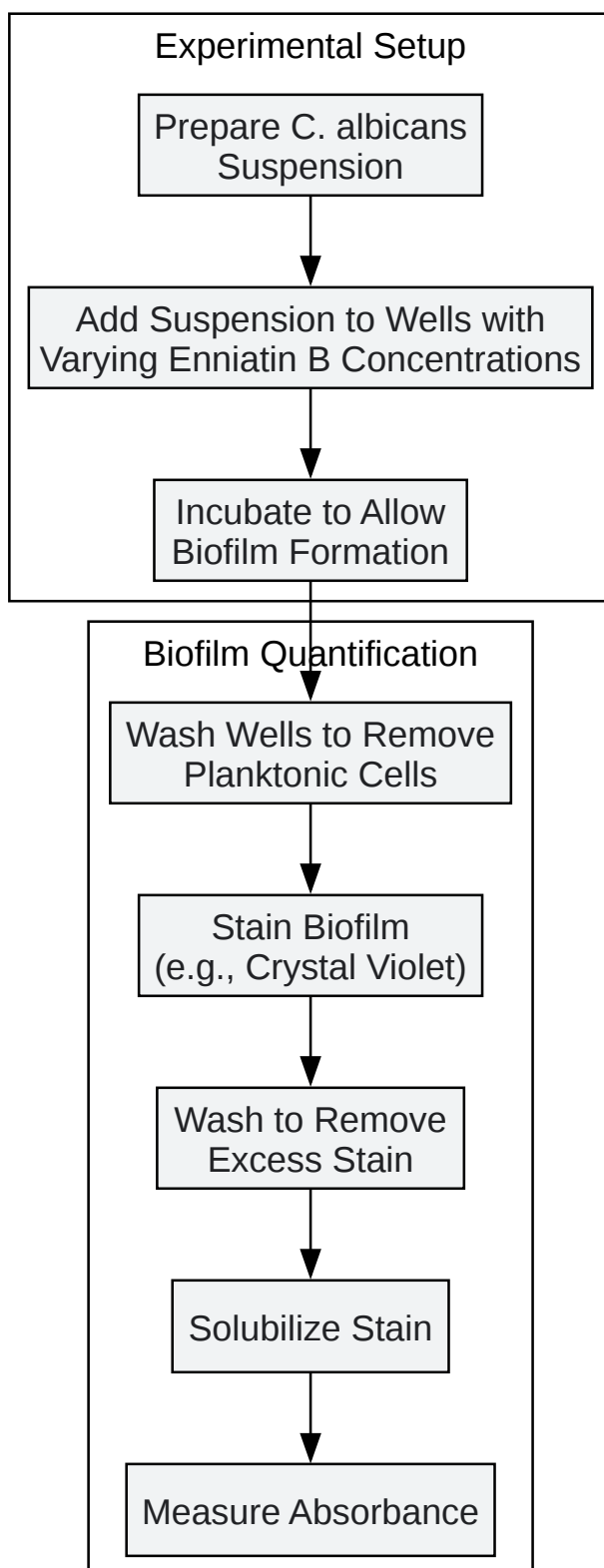
[Click to download full resolution via product page](#)

Caption: Workflow for MIC determination by broth microdilution.

Inhibition of Fungal Biofilm Formation

Enniatin B has been identified as an inhibitor of biofilm formation in *Candida albicans*.^{[7][8]} Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. The ability of **Enniatin B** to disrupt this process is a significant aspect of its antifungal potential.

The experimental workflow to assess biofilm inhibition typically involves growing the fungus in the presence of varying concentrations of **Enniatin B** and then quantifying the resulting biofilm.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing biofilm inhibition.

Conclusion and Future Directions

Enniatin B demonstrates a significant and varied spectrum of antibacterial and antifungal activity. Its primary mode of action as an ionophore, leading to the disruption of cell membrane integrity, makes it an interesting candidate for further investigation in the development of novel antimicrobial therapies. The ability to inhibit biofilm formation in pathogenic fungi like *Candida albicans* further enhances its therapeutic potential.

Future research should focus on several key areas:

- **Expanding the Spectrum:** Comprehensive screening against a wider range of clinically relevant bacteria and fungi, including multidrug-resistant strains.
- **Synergy Studies:** Investigating the potential for synergistic effects when combined with existing antimicrobial agents to enhance efficacy and combat resistance.
- **Toxicity and Pharmacokinetics:** In-depth in vivo studies to evaluate the toxicological profile and pharmacokinetic properties of **Enniatin B** to determine its suitability for therapeutic applications.
- **Mechanism Elucidation:** Further exploration of the specific molecular targets and signaling pathways affected by **Enniatin B** in different microorganisms to gain a more complete understanding of its antimicrobial effects.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the potential of **Enniatin B** as a valuable antimicrobial agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Review of the Mycotoxin Enniatin B - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- 2. researchgate.net [researchgate.net]
- 3. A Review of the Mycotoxin Enniatin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial activity of the enniatin B, produced by *Fusarium tricinctum* in liquid culture, and cytotoxic effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enniatins from a marine-derived fungus *Fusarium* sp. inhibit biofilm formation by the pathogenic fungus *Candida albicans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enniatin B: A Comprehensive Technical Guide to its Antibacterial and Antifungal Spectrum]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191169#spectrum-of-antibacterial-and-antifungal-activity-of-enniatin-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com